2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

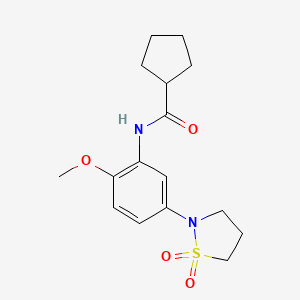

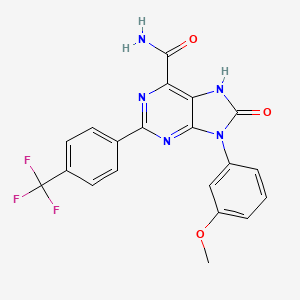

2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide is a chemical compound with the CAS Number: 69212-62-0 . It has a molecular weight of 184.26 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2OS/c1-8(2,3)6(11)10-7-9-4-5-12-7/h4-5H,1-3H3,(H,9,10,11) . This indicates that the compound has a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 184.26 . It is a powder at room temperature .Applications De Recherche Scientifique

Herbicidal Activity

Research has shown that compounds structurally related to 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide exhibit significant herbicidal activity. For instance, the crystal structure and herbicidal activity of a similar compound were analyzed, revealing effectiveness in controlling unwanted vegetation (Liu et al., 2008). This suggests that derivatives of this compound could be developed into new herbicides.

Antimicrobial and Antioxidant Properties

Compounds with a thiazol-2-yl motif have been studied for their antimicrobial and antioxidant properties. A study on bivalent transition metal complexes of a related compound showed promising results in these areas, indicating potential applications in fighting infections and protecting against oxidative stress (Zaky et al., 2016).

Corrosion Inhibition

The research into benzothiazole derivatives, which share a core structural similarity with this compound, has revealed their effectiveness as corrosion inhibitors for metals. Such compounds can be adsorbed onto metal surfaces, providing protection against corrosion, which is crucial for extending the lifespan of metal structures and components (Hu et al., 2016).

Anticancer Activity

Further, some derivatives have been investigated for their potential anticancer activities. The synthesis and characterization of new heterocyclic compounds based on a structurally related core have been explored, with some compounds showing promising results against cancer cell lines (Metwally et al., 2016). This area of research is particularly intriguing, as it opens up possibilities for the development of novel anticancer agents.

Neuroprotective Effects

Interestingly, studies have also highlighted the neuroprotective effects of dimethyl sulfoxide (DMSO), a solvent commonly used to dissolve various chemical compounds, including those related to this compound. DMSO has been found to suppress glutamate-induced ion currents and calcium influx in neurons, offering protection against excitotoxic death (Lu & Mattson, 2001). This suggests that derivatives of this compound could potentially be explored for their neuroprotective properties.

Safety and Hazards

The safety information for 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been associated with diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor effects .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, inducing changes that contribute to their biological effects . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation and pain .

Biochemical Pathways

Thiazole derivatives have been associated with various biological pathways, including those involved in inflammation, microbial growth, and tumor progression .

Result of Action

Thiazole derivatives have been associated with various biological effects, such as antimicrobial, anti-inflammatory, and antitumor activities .

Analyse Biochimique

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve binding to specific sites on these molecules, potentially influencing their function or activity

Cellular Effects

It is possible that the compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism These effects are likely to be cell type-specific and may depend on the concentration of the compound

Molecular Mechanism

The molecular mechanism of action of 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide is not well established. It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Transport and Distribution

Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Propriétés

IUPAC Name |

2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-8(2,3)6(11)10-7-9-4-5-12-7/h4-5H,1-3H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISAFUJYQGBPLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2765894.png)

![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2765899.png)

![(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2765905.png)

![2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile](/img/structure/B2765907.png)

![2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2765909.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2765911.png)

![1-[(2,4-Dioxo-1,3-diazinan-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2765913.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2765915.png)